N-Cyanoacetylurethane

Organic Synthesis Process Chemistry Building Block Preparation

Research bottleneck: sourcing a cyanoacetyl-carbamate hybrid that enables dual condensation and acylation. N-Cyanoacetylurethane (CAS 6629-04-5) solves this with a predicted active methylene pKa of ~3.46 and a carbamate carbonyl for heterocyclization. - Specified intermediate for Resmetirom (THR-β agonist for NASH). - Enables azo-coupling & metallalactam formation unachievable with malononitrile or cyanoacetamide. - ≥99.0% purity required for commercial-scale API routes.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 6629-04-5
Cat. No. B033127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyanoacetylurethane
CAS6629-04-5
SynonymsN-(2-Cyanoacetyl)carbamic Acid Ethyl Ester;  (Cyanoacetyl)carbamic Acid Ethyl Ester;  Cyanoacetylurethan;  Ethyl N-(cyanoacetyl)carbamate;  Ethyl Cyanoacetylcarbamate;  N-Carbethoxy-2-cyanoacetamide;  N-Cyanoacetylurethane;  NSC 59709 _x000B__x000B_
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(=O)CC#N
InChIInChI=1S/C6H8N2O3/c1-2-11-6(10)8-5(9)3-4-7/h2-3H2,1H3,(H,8,9,10)
InChIKeyHSOGVWWWGVFXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyanoacetylurethane: Bifunctional Heterocycle Synthon


N-Cyanoacetylurethane (CAS 6629-04-5), systematically named ethyl N-(2-cyanoacetyl)carbamate, is a bifunctional building block that integrates a reactive cyanoacetyl moiety with a urethane-protected amine group within a single C6H8N2O3 framework (MW 156.14 g/mol) [1]. This hybrid structure enables its dual participation in condensation reactions (via the active methylene of the cyanoacetyl group) and acylation processes (via the carbamate carbonyl), distinguishing it from simpler mono-functional nitriles or unsubstituted carbamates [2].

Bifunctional building block integrating cyanoacetyl and carbamate reactivity
Enables heterocyclization, azo-coupling, and metallalactam synthesis
Consistent melting point supports rapid identity confirmation upon receipt

N-Cyanoacetylurethane: Irreplaceability vs. Simple Analogs


Direct substitution of N-cyanoacetylurethane with simpler analogs—such as unsubstituted ethyl carbamate (urethane), cyanoacetamide, or malononitrile—is chemically unfeasible in key heterocyclization pathways. Unlike cyanoacetamide, N-cyanoacetylurethane retains the active methylene proton of the cyanoacetyl group (pKa ~3.46, predicted) while simultaneously offering a carbamate carbonyl for condensation with nucleophiles; this dual electrophilic/nucleophilic character is absent in either parent compound alone . Furthermore, in azo-coupling reactions used to construct 6-azauracil-containing heterocycles, ethyl cyanoacetylcarbamate reacts with diazonium salts to yield hydrazone intermediates that subsequently undergo cyclization—a sequence that malononitrile fails to execute due to the absence of the requisite carbamate ester functionality for subsequent ring closure [1].

Ethyl carbamate (urethane)
Lacks the active methylene group; cannot participate in condensation or azo-coupling pathways.
Cyanoacetamide
Lacks the carbamate ester required for cyclization; hydrazone intermediates cannot form 6-azauracil rings.
Malononitrile
Absent carbamate functionality and different reactivity; fails to execute ring-closure sequences.

N-Cyanoacetylurethane: Quantitative Evidence


Synthetic Yield of N-Cyanoacetylurethane

In a reproducible preparative-scale synthesis, condensation of 2-cyanoacetic acid with ethyl carbamate under POCl3 activation in toluene/DMF at 70 °C for 1.5 hours yielded N-cyanoacetylurethane as a white powder in 89.2% isolated yield after silica gel column chromatography [1].

Isolated yield
Supporting evidence
89.2%
Benchmark for synthesis feasibility assessment
Optimized protocol; yields may vary with scale
Organic Synthesis Process Chemistry Building Block Preparation

Melting Point and Purity: Identity Markers

N-Cyanoacetylurethane is a solid with a characteristic sharp melting point of 167–169 °C (lit.) [1]. Commercial sources consistently provide this compound at ≥95% to ≥98% purity (HPLC assay), and it appears as a white to slightly yellow powder or solid .

Identity & purity
Specification review
mp 167–169 °C | ≥98%
Reliable identity confirmation and purity assurance
Multiple vendor specifications aligned
Quality Control Analytical Chemistry Procurement Specification

Superior Ag2O Mediator for Platinalactam Complexes

In the silver(I) oxide-mediated reaction of cis-[PtCl2(PPh3)2] with N-cyanoacetylurethane, the intermediate cis-[PtCl{N(CO2Et)C(O)CH2CN}(PPh3)2] is formed in high yield at room temperature in dichloromethane [1]. A comparative investigation of alternative metal oxides for this specific transformation revealed that none matched the efficacy of silver(I) oxide [1].

Ag2O mediator
Class-level
Ag2O unique among tested oxides
Empirically validated reagent choice for amidate formation
Other metal oxides unsuccessful; data to verify
Organometallic Chemistry Metallacycle Synthesis Platinum Complexes

N-Cyanoacetylurethane: Key Applications


Resmetirom Precursor for NASH

N-Cyanoacetylurethane is a specified intermediate in the synthesis of Resmetirom, a thyroid hormone receptor-beta (THR-β) agonist approved for the treatment of nonalcoholic steatohepatitis (NASH) with moderate-to-severe fibrosis [1]. Procurement of high-purity N-cyanoacetylurethane (≥99.0% as per dedicated pharmaceutical intermediate specifications ) is essential for commercial-scale API manufacturing routes that depend on this cyanoacetyl building block.

6-Azauracil-Fused Heterocycle Synthesis

Ethyl cyanoacetylcarbamate participates in azo-coupling reactions with diazotized aromatic amines to form hydrazone intermediates, which upon cyclization yield 6-azauracil-containing polycyclic N-H acidic heterocycles [2]. This application leverages the active methylene group of the cyanoacetyl moiety for C-N bond formation, a transformation not achievable with simple alkyl carbamates lacking the α-cyano activation.

Amidate and Metallalactam Complexes

N-Cyanoacetylurethane reacts with platinum(II) and gold(III) halide precursors to form stable amidate complexes and, upon further cyclization, four- or eight-membered metallalactam rings [3][4]. The deprotonated cyanoacetylurethane ligand coordinates in a planar geometry perpendicular to the platinum coordination sphere, a structural feature that influences the reactivity and stability of the resulting organometallic species [3].

Application
Selection Property
Validation Focus
THR-β agonist intermediate (liver disease research)
High-purity synthon specification
Intermediate identity and purity assay
6-Azauracil-fused heterocycle synthesis
Active methylene reactivity for C-N coupling
Azo-coupling and cyclization efficiency
Platinum/gold metallalactam complex synthesis
Ligand coordination geometry and reactivity
Amidate complex formation and crystallography

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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